

Comprehensive Thermal Analysis Guide: N-(3-cyanophenyl)pyridine-2-carboxamide

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Compound of Interest

Compound Name: *N*-(3-cyanophenyl)pyridine-2-carboxamide

Cat. No.: B15317338

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Executive Summary & Compound Profile

N-(3-cyanophenyl)pyridine-2-carboxamide is a diaryl amide featuring a pyridine ring (picolinic acid moiety) coupled to a 3-aminobenzonitrile. This structural motif is critical in medicinal chemistry, often serving as a scaffold for kinase inhibitors or as a ligand in coordination chemistry due to the chelating ability of the pyridine nitrogen and the amide oxygen.^[1]

Chemical Identity^[2]^[3]

- IUPAC Name: **N-(3-cyanophenyl)pyridine-2-carboxamide**
- Synonyms: *N*-(3-cyanophenyl)picolinamide; 3'-cyanopicolinanilide
- Molecular Formula: C₁₃H₉N₃O^[2]
- Molecular Weight: 223.23 g/mol ^[2]
- Predicted Physical State: White to off-white crystalline solid.

Predicted Thermal Properties (Structure-Property Relationship)

Based on analogous picolinamides, the melting point (MP) is governed by intermolecular hydrogen bonding (amide N-H[1]...O=C) and dipole-dipole interactions from the nitrile group.

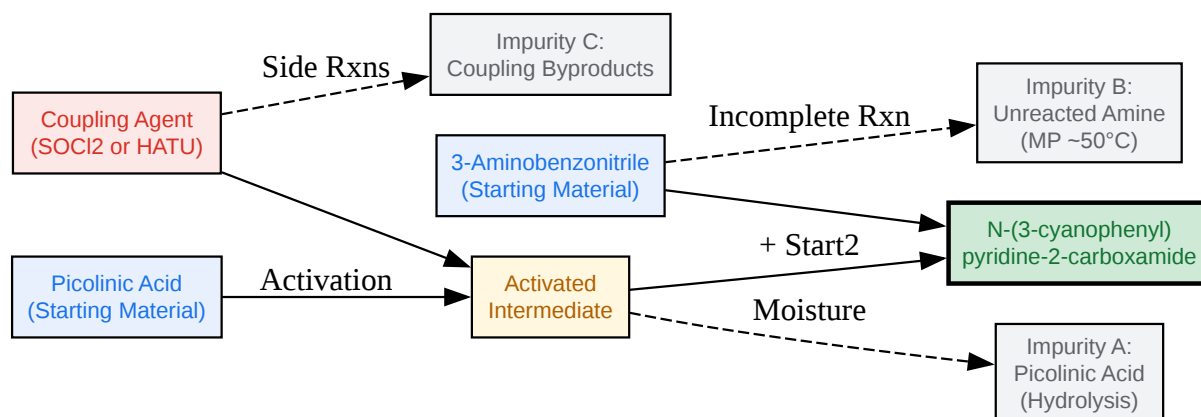
Compound Analog	Structure Feature	Melting Point (°C)	Implication for Target
N-phenylpicolinamide	Unsubstituted	75–77 °C	Baseline reference.
N-(4-chlorophenyl)picolinamide	Electron-withdrawing (Cl)	~108 °C	Halogen increases MP.
N-(4-nitrophenyl)picolinamide	Strong EWG (NO ₂)	~188 °C	Strong dipole/stacking.
Target: N-(3-cyanophenyl)-	Meta-cyano (EWG)	Predicted: 135–165 °C	Intermediate MP expected.

Synthesis-Driven Impurity Analysis

Thermal analysis data is only as good as the sample purity. Understanding the synthesis pathway allows the analyst to anticipate specific impurity peaks in Differential Scanning Calorimetry (DSC).[1]

Synthesis Pathway & Impurity Origins

The most common synthesis involves the acylation of 3-aminobenzonitrile with picolinoyl chloride (or activated picolinic acid).



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Figure 1: Synthesis workflow highlighting potential impurities that may appear as pre-melt endotherms in DSC.

Thermal Analysis Protocols

To accurately characterize **N-(3-cyanophenyl)pyridine-2-carboxamide**, a multi-technique approach is required. The following protocols are designed to differentiate between solvates, polymorphs, and true melting points.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting point (

), enthalpy of fusion (

), and detect polymorphism.[1]

Protocol:

- Instrument: Calibrated DSC (Indium/Zinc standards).
- Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvated) or hermetic lid (if sublimation is suspected).[1]
- Purge Gas: Dry Nitrogen (50 mL/min).

- Method:
 - Cycle 1: Equilibrate at 25°C. Ramp 10°C/min to 200°C (past predicted MP).
 - Observation: Look for a sharp endotherm () and any broad desolvation endotherms ().[\[1\]](#)
 - Cooling: Ramp 10°C/min to 0°C.
 - Observation: Look for recrystallization exotherm () or glass transition () if the material becomes amorphous.[\[1\]](#)
 - Cycle 2: Ramp 10°C/min to 200°C.
 - Observation: Confirm if the MP is reproducible or if a new polymorph appears (different).

Self-Validating Check:

- If the peak is broad (>3°C range), the sample is likely impure (check Impurity B, MP ~50°C) or solvated.[\[1\]](#)
- If a small endotherm precedes the main melt, suspect a polymorphic transition.[\[1\]](#)

Thermogravimetric Analysis (TGA)

Objective: Distinguish between solvates/hydrates and true decomposition.

Protocol:

- Sample: 5–10 mg in a platinum or ceramic pan.
- Method: Ramp 10°C/min from Ambient to 400°C.

- Analysis:
 - Step 1 (Ambient–120°C): Weight loss here indicates residual solvent (e.g., Ethanol, Water).[1] Quantify % loss to determine stoichiometry (e.g., 0.5 mol H₂O).
 - Step 2 (200°C+): Onset of degradation ().[1] Ensure is significantly higher than to validate the melt is stable.[1]

Hot Stage Microscopy (HSM)

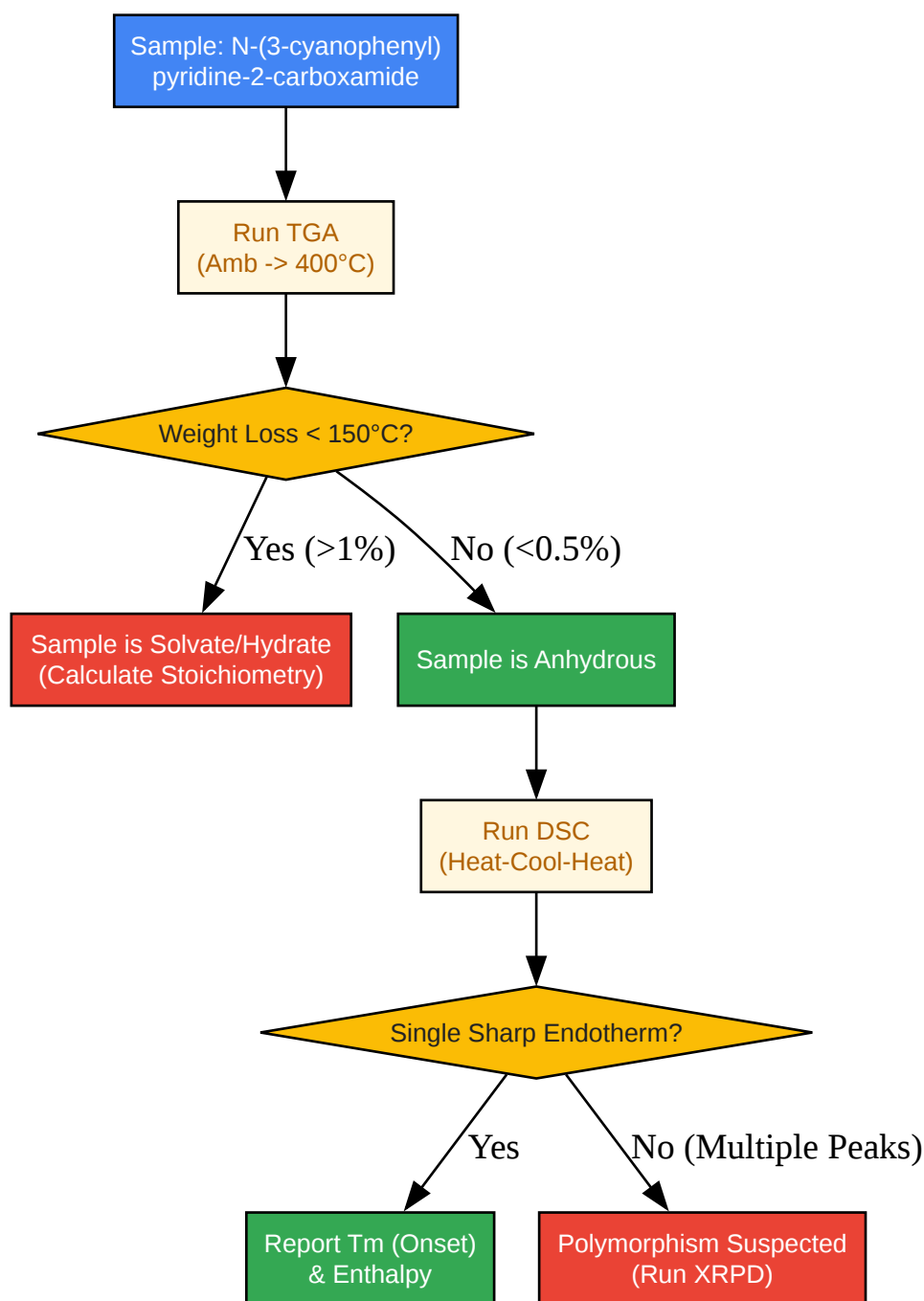
Objective: Visual confirmation of thermal events.[1]

Protocol:

- Place a few crystals on a glass slide.
- Heat at 10°C/min under polarized light.
- Key Observations:
 - Birefringence Loss: Indicates melting.
 - Color Change: Indicates decomposition.
 - Crystal Movement/Opaqueness: Indicates solid-solid transition (polymorphism) or desolvation.

Analytical Workflow & Decision Tree

This workflow ensures that the melting point reported is intrinsic to the material and not an artifact of solvation or impurity.[1]



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Figure 2: Decision tree for thermal characterization.

Data Interpretation & Reporting

When reporting the melting point for regulatory or publication purposes, follow this format:

Parameter	Experimental Value (Example)	Notes
(DSC)	142.5 °C	Extrapolated onset temperature.
(DSC)	144.1 °C	Peak maximum.[1]
	35.2 J/g	Enthalpy of fusion (indicates crystallinity).[1]
(TGA)	260 °C	Decomposition onset (1% weight loss).[1]
Volatiles	< 0.1%	Loss on drying (LOD) up to 105°C.

Note on Polymorphism: Picolinamides are prone to conformational polymorphism due to the rotation of the amide bond relative to the pyridine ring.[1] If DSC shows a small endotherm followed by a recrystallization exotherm and a second melt, the material is undergoing a polymorphic transition (e.g., Form I

Form II).[1] This must be confirmed with X-Ray Powder Diffraction (XRPD).[1]

References

- Giron, D. (2002).[1] Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. *Thermochimica Acta*, 248(1-2), 1-59.[1] [Link](#)
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- Brittain, H. G. (2009).[1] Polymorphism in Pharmaceutical Solids. Informa Healthcare.[1] (Standard text for interpreting DSC of amide polymorphs).

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Sources

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